molecular formula C6H12N2O B163939 N,N,2-trimethylaziridine-1-carboxamide CAS No. 137514-20-6

N,N,2-trimethylaziridine-1-carboxamide

Cat. No.: B163939
CAS No.: 137514-20-6
M. Wt: 128.17 g/mol
InChI Key: VGGNVBNNVSIGKG-UHFFFAOYSA-N
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Description

N,N,2-trimethylaziridine-1-carboxamide: is a cyclic amide that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity. This compound is a colorless liquid that is soluble in both water and organic solvents. Its molecular formula is C6H12N2O, and it has a molecular weight of 128.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethylaziridine-1-carboxamide typically involves the amidation of carboxylic acids with primary amines. One common method employs N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride as the coupling reagent . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and typically yields the desired product in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar amidation protocols but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,2-trimethylaziridine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used to open the aziridine ring.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aziridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,2-trimethylaziridine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.

    Biology: Investigated for its potential use in non-viral gene transfection due to its ability to form polyamines.

    Medicine: Explored for its antibacterial and antimicrobial properties, making it a candidate for developing new therapeutic agents.

    Industry: Utilized in the production of coatings, materials templating, and CO2 adsorption.

Mechanism of Action

The mechanism of action of N,N,2-trimethylaziridine-1-carboxamide involves its ability to undergo ring-opening polymerization, forming polyamines. These polyamines can interact with various molecular targets, including DNA and proteins, leading to biological effects such as antibacterial and antimicrobial activity . The compound’s unique structure allows it to participate in multiple pathways, enhancing its versatility in different applications.

Comparison with Similar Compounds

    N,N,2-trimethyl-1H-benzimidazole-1-carboxamide: Another cyclic amide with similar properties but a different core structure.

    N,N-dimethylaziridine: A simpler aziridine derivative with fewer methyl groups.

Uniqueness: N,N,2-trimethylaziridine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form polyamines through ring-opening polymerization is a distinctive feature that sets it apart from other similar compounds .

Properties

IUPAC Name

N,N,2-trimethylaziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGNVBNNVSIGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451571
Record name N,N,2-trimethylaziridine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137514-20-6
Record name N,N,2-trimethylaziridine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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